alnuside A
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Overview
Description
alnuside A is a natural product found in Alnus japonica, Alnus serrulatoides, and Alnus firma with data available.
Scientific Research Applications
Chemical Diversity and Medicinal Uses
Alnus species, including Alnus japonica and Alnus firma, are known for their medicinal applications in traditional medicine for treating various conditions like hemorrhages, burns, fevers, diarrhea, and alcoholism. A comprehensive study utilizing LC-MS/MS data analysis workflow revealed the chemical diversity of Alnus extracts, emphasizing compounds like diarylheptanoids, flavonoids, and tannins. This study highlighted the potential of these extracts, including compounds like gallic acid and possibly alnuside A, for therapeutic uses (Kang et al., 2020).
Anti-inflammatory Properties
Research on Alnus formosana leaves identified various diarylheptanoids, including this compound. These compounds demonstrated significant anti-inflammatory activities. This compound, in particular, showed promising results against LPS-induced NO production, suggesting its potential as an anti-inflammatory agent (Lai et al., 2012).
Chemoprotective Effects
Diarylheptanoids from Alnus glutinosa, including this compound, have shown chemoprotective effects on human lymphocytes DNA. These compounds were evaluated for their ability to protect against DNA damage, with many demonstrating significant protective effects, indicating their potential application in reducing DNA damage in human cells (Novaković et al., 2013).
Dermatological Applications
Alnus japonica extracts, possibly containing this compound, have been studied for their effects on atopic dermatitis. These extracts showed immunomodulatory efficacy, reducing serum levels of allergic and inflammatory biomarkers in treated mice, suggesting their potential use in treating allergic skin diseases (Choi et al., 2011).
Phytochemical and Pharmacological Overview
The genus Alnus, which includes this compound as a constituent, has been explored for its phytochemical compounds and pharmacological activities. Studies have reported a wide range of biological activities, including anticancer effects, primarily attributed to diarylheptanoids (Ren et al., 2017).
Properties
Molecular Formula |
C24H30O9 |
---|---|
Molecular Weight |
462.5 g/mol |
IUPAC Name |
(5S)-7-(3,4-dihydroxyphenyl)-1-(4-hydroxyphenyl)-5-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyheptan-3-one |
InChI |
InChI=1S/C24H30O9/c25-16-6-1-14(2-7-16)3-8-17(26)12-18(9-4-15-5-10-19(27)20(28)11-15)33-24-23(31)22(30)21(29)13-32-24/h1-2,5-7,10-11,18,21-25,27-31H,3-4,8-9,12-13H2/t18-,21+,22-,23+,24-/m0/s1 |
InChI Key |
KQQLSXWIDDTWRR-RABNCREUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H](O1)O[C@@H](CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC(CCC2=CC(=C(C=C2)O)O)CC(=O)CCC3=CC=C(C=C3)O)O)O)O |
Synonyms |
alnuside B |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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